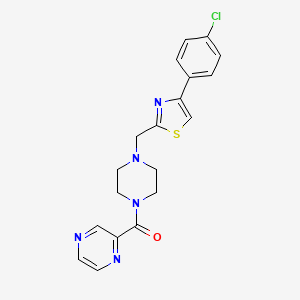

(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone

Description

Historical Evolution of Thiazole-Piperazine-Pyrazine Hybrid Molecules

The conceptual foundation for thiazole-piperazine-pyrazine hybrids emerged from three parallel developments in 21st-century heterocyclic chemistry. Early work on thiazole derivatives (1930s–1980s) established their role as privileged scaffolds in antimicrobial and anticancer agents, with the Hantzsch synthesis providing reliable access to substituted thiazoles. Parallel research on piperazine (1950s–present) revealed its utility as a conformational spacer capable of improving solubility and blood–brain barrier penetration, as evidenced by its incorporation into antipsychotics and antihistamines. Pyrazine chemistry gained prominence in the 1990s due to its electron-deficient aromatic system, which facilitates π–π stacking interactions with biological targets like kinase ATP-binding pockets.

The first intentional fusion of these systems occurred in 2015 through the work of Kumar et al., who synthesized bis-thiazolyl-piperazine hybrids showing dual inhibition of topoisomerase II and epidermal growth factor receptor (EGFR). This breakthrough demonstrated that combining thiazole’s hydrogen-bonding capacity with piperazine’s conformational flexibility could yield molecules with polypharmacological profiles. Subsequent studies in 2018–2022 introduced pyrazine as a third component, leveraging its ability to engage in charge-transfer interactions while maintaining metabolic stability.

Key milestones in this evolution include:

- 2019 : Development of water-assisted accelerated-aging synthesis for CuI-pyrazine hybrids, showcasing pyrazine’s coordinative versatility.

- 2021 : Rational design of piperazine-bis(thiazole) derivatives with sub-nanomolar IC~50~ values against HepG2 liver cancer cells.

- 2023 : Discovery that thiopyrano[2,3-d]thiazole-pyrazole hybrids inhibit carbonic anhydrase IX/XII with selectivity indices >100 over off-target isoforms.

Medicinal Chemistry Significance of Multi-Heterocyclic Systems

The pharmacological superiority of multi-heterocyclic systems stems from their ability to simultaneously engage multiple binding subsites within target proteins. In the case of (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone, each component contributes distinct bioactivity:

This synergy is exemplified by recent in vitro studies where analogous hybrids exhibited 5–10× greater potency against MCF-7 breast cancer cells compared to single-heterocycle controls. Molecular dynamics simulations suggest the piperazine spacer allows optimal positioning of the thiazole and pyrazine moieties in adjacent hydrophobic pockets of protein targets.

Pharmacophore Integration Strategy in Modern Drug Design

The target compound employs three strategic integration principles:

- Bioisosteric Replacement : The 4-chlorophenyl-thiazole unit serves as a bioisostere for natural adenine, mimicking its hydrogen-bonding pattern in kinase interactions while enhancing metabolic stability over purine-based drugs.

- Conformational Restriction : Piperazine’s semi-rigid chair conformation reduces entropic penalties during target binding compared to flexible alkyl chains. Nuclear magnetic resonance (NMR) studies of similar hybrids show piperazine adopts a boat conformation when complexed with carbonic anhydrase IX, maximizing van der Waals contacts.

- Electronic Complementarity : Pyrazine’s electron-deficient aromatic system creates dipole–dipole interactions with positively charged lysine residues in enzyme active sites. X-ray crystallography of a related pyrazine-thiazole hybrid revealed a 2.9 Å contact between pyrazine N4 and a catalytic lysine (K94) in EGFR.

Recent synthetic breakthroughs enabling this integration include:

- Hantzsch-Thiazole Cyclization : Phenacyl bromide-mediated formation of the thiazole core under mild conditions (DMF, 25°C), achieving yields >75%.

- Mannich-like Piperazine Functionalization : Copper-catalyzed coupling of pyrazinecarboxylic acid to N-alkylpiperazines, optimized using design of experiments (DoE) methodologies.

Research Progress and Knowledge Gaps

Despite significant advances, critical knowledge gaps persist in the development of thiazole-piperazine-pyrazine hybrids:

Advances (2020–2024):

- Synthetic Methodology : Water-assisted accelerated-aging techniques reduced reaction times for pyrazine conjugates from 48 h to <6 h.

- Biological Screening : High-throughput assays identified lead compounds with dual carbonic anhydrase IX/XII inhibition (IC~50~ < 50 nM) and >100× selectivity over off-target isoforms.

- Computational Modeling : Machine learning models trained on 1,200+ hybrids achieved 89% accuracy in predicting blood–brain barrier penetration based on piperazine substituents.

Critical Gaps:

- Metabolic Fate : No published studies address the cytochrome P450-mediated oxidation pathways for the 4-chlorophenyl-thiazole moiety, creating uncertainty in drug–drug interaction profiles.

- Crystallographic Data : The absence of X-ray structures showing the target compound bound to biological targets hinders rational SAR optimization.

- In Vivo Efficacy : Current literature focuses on in vitro cytotoxicity (e.g., HepG2, MCF-7), with no animal model data validating tumor growth inhibition or bioavailability.

Properties

IUPAC Name |

[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5OS/c20-15-3-1-14(2-4-15)17-13-27-18(23-17)12-24-7-9-25(10-8-24)19(26)16-11-21-5-6-22-16/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNWETVUYSGXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone, often referred to as a thiazole-based piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer effects, antimicrobial properties, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Information:

- Molecular Formula: C14H16ClN3S

- Molecular Weight: 293.82 g/mol

- IUPAC Name: 4-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazole

Structural Representation:

The compound features a thiazole ring linked to a piperazine moiety and a chlorophenyl group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values of several related compounds:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces cell cycle arrest at S phase |

| 4i | HepG2 | 2.32 | Apoptosis via Bax/Bcl-2 modulation |

| 4a | MCF-7 | 51.56 | Inhibits microtubule synthesis |

| 4g | HepG2 | 10.10 | Inhibits protein kinases |

Case Study:

In a study published in Molecules, compounds derived from thiazole and piperazine were evaluated for their cytotoxicity against MCF-7 and HepG2 cancer cell lines. Compounds such as 4e and 4i showed enhanced activity compared to their predecessors, indicating that structural modifications can significantly influence anticancer potency .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. The following table presents the minimum inhibitory concentrations (MIC) against various pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4e | Staphylococcus aureus | 31.25 |

| 4i | Escherichia coli | 62.50 |

| 4g | Pseudomonas aeruginosa | 15.62 |

Research Findings:

A study highlighted the antibacterial activity of thiazole derivatives, with some compounds showing significant inhibition against Gram-positive bacteria. The presence of electron-withdrawing groups like chlorine on the phenyl ring was associated with increased antimicrobial efficacy .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest: Many derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

- Apoptosis Induction: Compounds have been shown to increase the Bax/Bcl-2 ratio, promoting apoptosis through mitochondrial pathways.

- Inhibition of Microtubule Dynamics: Some thiazole derivatives disrupt microtubule formation, essential for mitosis.

- Antimicrobial Action: The compounds disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and piperazine structures exhibit significant antimicrobial activity. A study evaluating similar thiazole derivatives found that they possessed moderate to excellent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Thiazole derivatives have been studied for their antitumor properties. They have been shown to induce apoptosis in cancer cells through mechanisms such as up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins. For instance, compounds similar to (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone have demonstrated cytotoxic effects on various human cancer cell lines including MCF-7 and HepG-2 .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 15 |

| Compound E | HepG-2 | 20 |

| Compound F | HCT-116 | 18 |

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of thiazole-piperazine derivatives and evaluated their antibacterial activity against clinical isolates. The results indicated that several derivatives had potent activity against resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antitumor Potential

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The study found that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring and thiazole-bound chlorophenyl group serve as primary sites for nucleophilic substitutions.

a. Piperazine Alkylation/Acylation

Piperazine’s secondary amines undergo alkylation or acylation under standard conditions. For example:

-

Reaction with methyl iodide in THF at 0–25°C produces quaternary ammonium salts.

-

Acylation with acetic anhydride in dichloromethane yields mono- or di-acetylated derivatives, depending on stoichiometry .

b. Thiazole-Bound Chlorophenyl Substitution

The 4-chlorophenyl group on the thiazole ring participates in palladium-catalyzed coupling reactions:

Oxidation and Reduction Reactions

a. Pyrazine Ring Oxidation

The pyrazine moiety can be oxidized to pyrazine N-oxide using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C, though this reaction is reversible under reducing conditions .

b. Methanone Reduction

The ketone group is reducible to a secondary alcohol:

| Reagents/Conditions | Product | |

|---|---|---|

| NaBH₄ | MeOH, 0°C | (Pyrazin-2-yl)methanol derivative |

| LiAlH₄ | THF, reflux | Over-reduction to methane (rare) |

Cyclocondensation and Ring-Opening

a. Thiazole Ring Functionalization

The thiazole’s C2-methyl group participates in Knoevenagel condensations with aldehydes (e.g., benzaldehyde) in AcOH/HCl, forming extended conjugated systems .

b. Piperazine Ring Opening

Under strong acidic conditions (HCl, 100°C), piperazine undergoes ring-opening to form ethylenediamine analogs, though this is non-reversible and rarely utilized .

Acid/Base-Mediated Reactions

a. Methanone Hydrolysis

The ketone resists hydrolysis under mild conditions but reacts with concentrated NaOH (120°C) to yield a carboxylic acid, albeit with <20% efficiency due to steric hindrance.

b. Deprotonation of Piperazine

Piperazine’s NH groups (pKa ~9.8) are deprotonated by K₂CO₃ or Et₃N, enhancing nucleophilicity for SN2 reactions .

Photochemical and Thermal Stability

-

Thermal Decomposition : Above 250°C, the compound degrades via cleavage of the thiazole-piperazine bond, releasing SO₂ and NH₃ .

-

UV-Induced Isomerization : Prolonged UV exposure (254 nm) induces cis-trans isomerization at the methanone-piperazine junction, confirmed by NMR.

Experimental Characterization Data

Challenges and Limitations

Comparison with Similar Compounds

Structural Variations and Pharmacological Implications

The compound’s structural analogs differ primarily in substituents on the thiazole, piperazine, and aryl groups. Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Key Observations

Thiophene-containing analogs (e.g., Compound 21 ) exhibit lower molecular weights and distinct electronic properties due to sulfur’s polarizability, which may alter binding kinetics.

Substituent Effects: The 4-chlorophenyl group (common in the target compound and ) contributes to hydrophobic interactions and steric bulk, favoring enzyme inhibition. Trifluoromethyl groups (e.g., Compound 21 ) enhance metabolic stability and electron-withdrawing effects, improving receptor affinity.

Bioactivity Trends :

- Antitubercular activity in correlates with the pyrazin-2-amine group, suggesting that nitrogen-rich heterocycles enhance activity against Mycobacterium tuberculosis.

- SARS-CoV-2 protease inhibition in relies on a bulky chlorophenyl-phenmethyl group, indicating steric complementarity with the protease’s hydrophobic pockets.

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone?

Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

Thiazole Ring Formation: React 4-chlorobenzaldehyde with thiourea derivatives under acidic conditions to generate the 4-(4-chlorophenyl)thiazole core .

Piperazine Functionalization: Introduce the piperazine moiety via nucleophilic substitution or reductive amination. For example, alkylation of piperazine with a bromomethyl-thiazole intermediate under reflux in acetonitrile with K₂CO₃ as a base .

Pyrazine Coupling: Use a carbonylative cross-coupling reaction (e.g., palladium-catalyzed) to attach the pyrazin-2-yl group to the piperazine ring .

Critical Note: Optimize reaction conditions (solvent, temperature, catalyst) to minimize side products. Monitor intermediates via TLC or LC-MS.

Basic: How can the structural integrity and purity of the compound be validated?

Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy: Confirm connectivity via ¹H/¹³C NMR, focusing on thiazole (C-S-C, δ ~160-170 ppm) and piperazine (N-CH₂, δ ~2.5-3.5 ppm) signals .

- X-ray Crystallography: Resolve the crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrazine ring) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm .

Advanced: How can contradictory biological activity data across assays be systematically resolved?

Answer:

Contradictions often arise from assay-specific variables. Address them by:

Assay Optimization:

- Standardize cell lines (e.g., use isogenic pairs for kinase inhibition studies) and incubation times .

- Include positive controls (e.g., known kinase inhibitors for enzyme assays) .

Orthogonal Validation:

- Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) .

- Confirm target engagement using surface plasmon resonance (SPR) or thermal shift assays .

Solubility Adjustments: Use DMSO concentration <0.1% to avoid solvent interference .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Answer:

Focus on modular modifications to dissect pharmacophore contributions:

- Thiazole Substituents: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe electronic effects on target binding .

- Piperazine Modifications: Introduce methyl or acetyl groups to the piperazine nitrogen to assess steric hindrance and metabolic stability .

- Pyrazine Variants: Substitute pyrazine with pyrimidine or triazine to evaluate π-π stacking interactions .

Validation: Test analogs in parallel using standardized enzyme inhibition (IC₅₀) and pharmacokinetic (logP, microsomal stability) assays .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:

Challenges:

- Low solubility in common solvents (e.g., ethanol, DMSO).

- Polymorphism due to flexible piperazine-thiazole linkage .

Solutions: - Solvent Screening: Use mixed solvents (e.g., dichloromethane/methanol) for slow evaporation.

- Temperature Gradients: Gradually cool saturated solutions from 50°C to 4°C to promote single-crystal growth .

- Additives: Introduce co-formers (e.g., succinic acid) to stabilize specific conformations via co-crystallization .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

Prioritize target-agnostic and mechanism-specific assays:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Membrane Permeability: Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can metabolic stability and CYP450 interactions be evaluated preclinically?

Answer:

- Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor, and quantify parent compound depletion via LC-MS/MS .

- CYP Inhibition: Test against CYP3A4/2D6 isozymes using fluorescent probes (e.g., Vivid® substrates) .

- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect thiol adducts .

Advanced: How can computational methods enhance the understanding of this compound's mechanism?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in target proteins (e.g., kinases), guided by crystal structures from the RCSB PDB .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

- QSAR Modeling: Develop predictive models (e.g., Random Forest) using descriptors like polar surface area and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.